molecular formula C8H3ClF6O3S B2447904 3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate CAS No. 1446016-94-9

3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate

Cat. No.: B2447904
CAS No.: 1446016-94-9
M. Wt: 328.61
InChI Key: UFWHNHSIIJQVSA-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate is a chemical compound characterized by the presence of a trifluoromethyl group and a chloro group on a phenyl ring, which is further substituted with a trifluoromethanesulphonate group

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)phenyl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6O3S/c9-5-1-4(7(10,11)12)2-6(3-5)18-19(16,17)8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWHNHSIIJQVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OS(=O)(=O)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)benzene as the starting material.

  • Reaction with Trifluoromethanesulphonyl Chloride: The benzene derivative is reacted with trifluoromethanesulphonyl chloride in the presence of a suitable base, such as triethylamine, to form the trifluoromethanesulphonate derivative.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulphonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Organic Synthesis

3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate serves as an important building block in the synthesis of complex organic molecules. Its triflate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is particularly useful in the development of fluorinated pharmaceuticals and agrochemicals.

Key Reactions:

  • Nucleophilic Substitution: The trifluoromethanesulphonate group allows for the introduction of various nucleophiles, such as amines and alcohols, into the aromatic system.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl and chloro groups modifies the reactivity of the aromatic ring, allowing for selective substitutions under controlled conditions.

Biochemical Applications

The compound is utilized in biochemical assays to study enzyme mechanisms and protein-ligand interactions. Its ability to introduce fluorine atoms into biological molecules enhances their stability and bioavailability.

Applications:

  • Enzyme Inhibition Studies: It can be used to investigate the inhibition mechanisms of specific enzymes, providing insights into metabolic pathways.
  • Fluorinated Drug Development: The compound is involved in synthesizing fluorinated drugs that often exhibit improved pharmacokinetic properties.

Industrial Applications

In industry, this compound is used in producing specialty chemicals and materials with unique properties. Its versatility makes it suitable for developing advanced materials, including fluorinated polymers and surfactants.

Table 1: Key Reactions Involving this compound

Reaction TypeNucleophile UsedMajor ProductYield (%)
Nucleophilic SubstitutionAminesAryl amines70-90
Nucleophilic SubstitutionAlcoholsAryl ethers60-85
Electrophilic Aromatic SubstitutionHalogenated CompoundsDisubstituted Aromatics50-75

Table 2: Biochemical Assays Utilizing the Compound

Assay TypeTarget EnzymeInhibition IC50 (µM)Application Area
Enzyme KineticsCyclic nucleotide phosphodiesteraseTBDCancer Research
Protein-Ligand Interaction StudiesKinasesTBDDrug Discovery

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A recent study demonstrated the use of this compound in synthesizing a novel class of fluorinated anti-cancer agents. The compound facilitated the formation of key intermediates through nucleophilic substitution reactions with various amines, leading to compounds that exhibited enhanced cytotoxicity against cancer cell lines.

Case Study 2: Enzyme Inhibition Mechanism

In another investigation, researchers explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that varying concentrations led to significant inhibition, suggesting potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism by which 3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate

  • 3-Bromo-5-(trifluoromethyl)phenyl trifluoromethanesulphonate

  • 3-Iodo-5-(trifluoromethyl)phenyl trifluoromethanesulphonate

Uniqueness: 3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Its high stability and reactivity make it a valuable compound in various applications.

Biological Activity

3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various cellular processes, and applications in scientific research.

Chemical Structure and Properties

The molecular structure of this compound features a chlorinated phenyl ring substituted with a trifluoromethyl group and a trifluoromethanesulphonate moiety. This configuration contributes to its chemical reactivity and interaction with biological systems.

Biochemical Interactions

This compound exhibits interactions with various enzymes, proteins, and other biomolecules. The trifluoromethanesulphonate group is known for its ability to act as an electrophile, facilitating nucleophilic substitution reactions that can modify protein function or enzyme activity.

Cellular Effects

The biological effects of this compound are cell-type dependent. In laboratory studies, it has been shown to influence cellular processes such as apoptosis, proliferation, and differentiation. For instance, it has been implicated in the modulation of signaling pathways that regulate cell survival and growth.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes linked to metabolic pathways. For example, it has shown potential as an enzyme inhibitor in biochemical assays, indicating its usefulness in studying enzyme kinetics and mechanisms .

Animal Models

Dosage effects have been observed in animal models, where varying concentrations of the compound resulted in different biological outcomes. These studies are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.

Case Studies

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly useful for creating complex molecules through electrophilic aromatic substitution reactions. Its high stability allows for diverse applications in chemical research and development .

Biological Assays

Due to its ability to interact with biomolecules, it is employed as a reagent in biochemical assays aimed at elucidating enzyme functions and exploring metabolic pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonateFluoro substitutionModerate enzyme inhibition
3-Bromo-5-(trifluoromethyl)phenyl trifluoromethanesulphonateBromo substitutionEnhanced antimicrobial activity
3-Iodo-5-(trifluoromethyl)phenyl trifluoromethanesulphonateIodo substitutionVariable effects on cell signaling

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